

# X-ray crystallography of 3,5-Diethylisoxazole-4-carboxylic acid derivatives

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## Compound of Interest

Compound Name: 3,5-Diethylisoxazole-4-carboxylic acid

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A Comparative Guide to the X-ray Crystallography of 3,5-Disubstituted Isoxazole-4-Carboxylic Acid Derivatives

This guide provides a comparative analysis of the crystallographic data of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives, with a specific focus on 5-Methylisoxazole-4-carboxylic acid as a representative compound due to the limited availability of data for **3,5-Diethylisoxazole-4-carboxylic acid**. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

## Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The spatial arrangement of substituents on the isoxazole ring, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide summarizes the crystallographic data of a key derivative and outlines the typical experimental protocols for its synthesis and crystallographic analysis.

## Crystallographic Data Comparison

The following tables summarize the crystallographic data for 5-Methylisoxazole-4-carboxylic acid, a close structural analog of **3,5-Diethylisoxazole-4-carboxylic acid**. This data provides a

benchmark for comparing other derivatives within this class.

Table 1: Crystal Data and Structure Refinement for 5-Methylisoxazole-4-carboxylic acid.[1]

Parameter	Value
Empirical Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>3</sub>
Formula Weight	127.10
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pnma
Unit Cell Dimensions	
a	7.2540 (15) Å
b	6.4700 (13) Å
c	12.273 (3) Å
α	90°
β	90°
γ	90°
Volume	576.0 (2) Å <sup>3</sup>
Z	4
Density (calculated)	1.466 Mg/m <sup>3</sup>
Absorption Coefficient	0.12 mm <sup>-1</sup>
F(000)	264
Data Collection	
Diffractometer	Enraf–Nonius CAD-4
Theta range for data collection	9 to 13°
Reflections collected	1096
Independent reflections	574 [R(int) = 0.042]

Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	574 / 0 / 63
Goodness-of-fit on F <sup>2</sup>	1.00
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.040, wR2 = 0.098
R indices (all data)	R1 = 0.051, wR2 = 0.103

## Experimental Protocols

The following protocols are representative of the synthesis and single-crystal X-ray diffraction analysis for 3,5-disubstituted isoxazole-4-carboxylic acids.

### Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids

This is a general two-step procedure involving the synthesis of an ethyl isoxazole-4-carboxylate followed by hydrolysis.

Step 1: Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylate.[\[2\]](#)

- Dissolve the appropriate  $\beta$ -enamino ester (1.00 mole), primary nitroalkane (1.29 mole), and triethylamine (400 ml) in chloroform (1 L) in a three-necked flask equipped with a dropping funnel and a gas inlet tube.
- Cool the flask in an ice bath under a nitrogen atmosphere.
- While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) from the dropping funnel over 3 hours.
- Remove the ice bath and continue stirring for an additional 15 hours at room temperature.
- Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).
- Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.

- Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Distill the product under vacuum to yield the pure ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

Step 2: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid.[\[3\]](#)[\[4\]](#)

- React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid, such as 60% aqueous  $\text{H}_2\text{SO}_4$ .
- Heat the reaction mixture to reflux for approximately 3.5 hours.
- Continuously remove the ethanol byproduct via distillation.
- Cool the reaction mixture and collect the precipitated 5-methylisoxazole-4-carboxylic acid by filtration.
- Wash the solid with water and dry to obtain the final product.

## Single-Crystal X-ray Diffraction

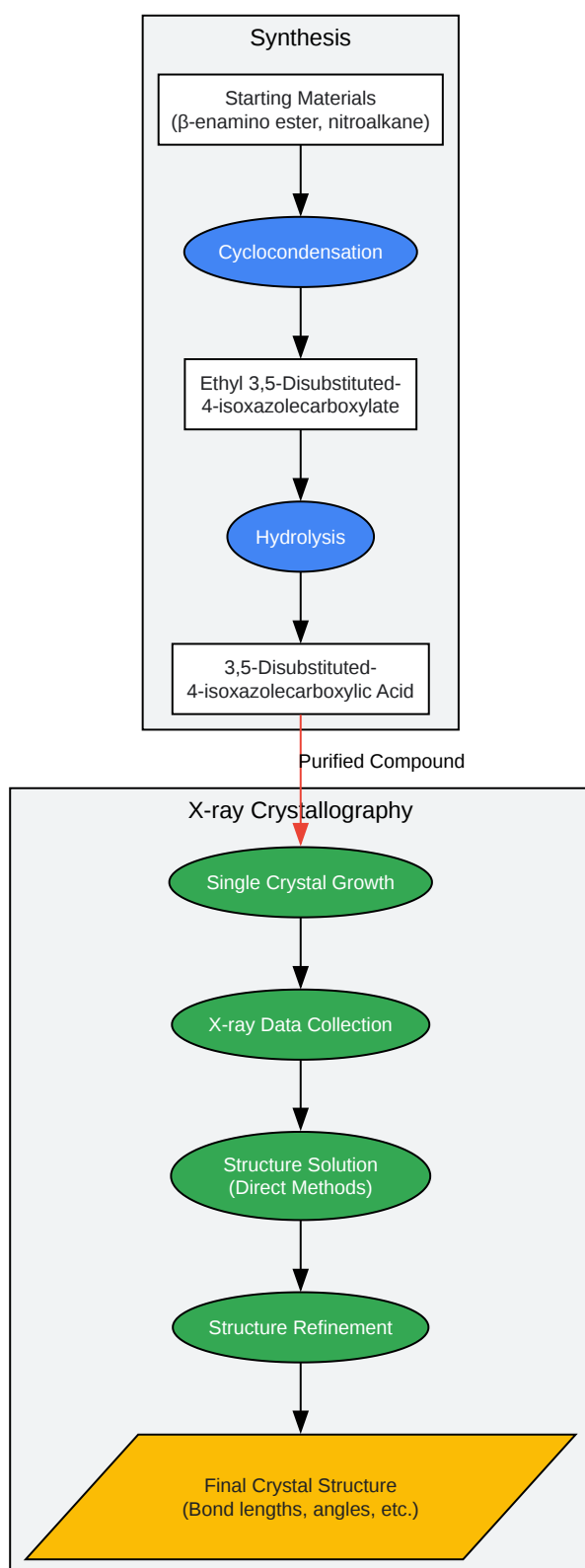
This protocol outlines the general procedure for obtaining and analyzing the crystal structure of a small organic molecule.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Crystal Growth:** Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol).
- **Crystal Mounting:** Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
- **Data Collection:**
  - Mount the crystal on the diffractometer (e.g., an Enraf–Nonius CAD-4 or similar).

- Collect diffraction data at a controlled temperature (e.g., 293 K) using a specific X-ray wavelength (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ).
- Collect a series of diffraction images by rotating the crystal through a range of angles.
- Data Processing:
  - Integrate the raw diffraction data to obtain the intensities and positions of the reflections.
  - Apply corrections for factors such as polarization, Lorentz factor, and absorption.
  - Determine the unit cell parameters and the crystal's space group.
- Structure Solution and Refinement:
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  - Refine the structural model by full-matrix least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.
  - Locate and refine the positions of hydrogen atoms.
  - The final refined structure provides precise information on bond lengths, bond angles, and other geometric parameters.

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow from the synthesis of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives to their crystallographic analysis.



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Caption: Synthesis and Crystallographic Analysis Workflow.

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